Adipic acid monoethyl ester

Catalog No.
S584347
CAS No.
626-86-8
M.F
C8H14O4
M. Wt
174.19 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Adipic acid monoethyl ester

CAS Number

626-86-8

Product Name

Adipic acid monoethyl ester

IUPAC Name

6-ethoxy-6-oxohexanoic acid

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

InChI

InChI=1S/C8H14O4/c1-2-12-8(11)6-4-3-5-7(9)10/h2-6H2,1H3,(H,9,10)

InChI Key

UZNLHJCCGYKCIL-UHFFFAOYSA-N

SMILES

CCOC(=O)CCCCC(=O)O

Synonyms

adipic acid monoethyl ester, monoethyl adipate

Canonical SMILES

CCOC(=O)CCCCC(=O)O

Organic Synthesis:

Adipic acid monoethyl ester (AAME) serves as a valuable building block in organic synthesis, allowing researchers to construct more complex molecules. Its reactive ester group can undergo various transformations, such as:

  • Nucleophilic substitution: This reaction replaces the ester group with another functional group, leading to diverse new compounds.
  • Condensation reactions: AAME can participate in condensation reactions with other molecules to form complex structures, such as polymers and heterocyclic compounds.

These versatile functionalities make AAME a crucial tool for synthesizing various organic compounds relevant in various research fields, including:

  • Medicinal chemistry: AAME can be used to synthesize drug candidates and probe molecules for studying biological processes.
  • Materials science: AAME is a potential precursor for developing novel polymers with desired properties for applications in electronics, coatings, and more.
  • Fine chemicals: AAME finds use in the synthesis of various fine chemicals, such as fragrances and flavors.

Antimicrobial Properties:

Research suggests that AAME possesses antifungal activity against certain plant pathogens, particularly Botrytis cinerea, commonly known as gray mold. Studies have demonstrated its ability to:

  • Suppress spore germination: AAME hinders the formation of fungal spores, crucial for disease spread.
  • Inhibit mycelium development: AAME restricts the growth of fungal threads, hindering fungal colonization of plant tissues.

These findings indicate the potential of AAME as an environmentally friendly fungicide for protecting crops against fungal diseases, although further research is necessary to evaluate its efficacy and safety in agricultural settings.

Future Directions:

Ongoing research explores the potential of AAME in various scientific fields. This includes:

  • Developing new synthetic methods: Researchers aim to optimize existing synthesis pathways for AAME or discover new, more efficient methods for its production.
  • Exploring its biological activity: Further studies are needed to understand the mechanisms behind AAME's antifungal properties and investigate its potential activity against other pathogens.
  • Investigating its applications in material science: Research is ongoing to explore the use of AAME in the synthesis of novel polymers with desired functionalities.

AMME is a colorless, solid organic compound with the chemical formula C₈H₁₄O₄ and a molecular weight of 174.19 g/mol []. It originates from the esterification reaction between adipic acid (a six-carbon dicarboxylic acid) and ethanol []. AMME plays a crucial role as a starting material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs [, ].


Molecular Structure Analysis

The molecular structure of AMME features a six-carbon chain with a carboxylic acid group at one end (COOH) and an ester group (COOCH₂CH₃) at the other end []. The key features include:

  • Two ester linkages: These linkages contribute to the polarity of the molecule, allowing it to interact with both polar and non-polar solvents [].
  • A flexible hydrocarbon chain: This chain provides some degree of conformational freedom, influencing the physical properties of AMME [].

It's important to note that AMME exhibits structural isomerism. Due to the presence of two identical ester groups, there exists a dimethyl ester isomer of AMME (adipic acid dimethyl ester) with similar properties but a different molecular structure [].


Chemical Reactions Analysis

Synthesis:

The primary method for synthesizing AMME involves the esterification reaction between adipic acid and ethanol:

C₆H₁₀O₄ (adipic acid) + CH₃CH₂OH (ethanol) → C₈H₁₄O₄ (AMME) + H₂O (water) []

This reaction can be catalyzed by acids like sulfuric acid or enzymes like lipases [].

Decomposition:

Under acidic or basic conditions, AMME can undergo hydrolysis, breaking down back into its original components, adipic acid, and ethanol:

C₈H₁₄O₄ (AMME) + H₂O (water) → C₆H₁₀O₄ (adipic acid) + CH₃CH₂OH (ethanol) []

Other Relevant Reactions:

AMME can participate in various organic synthesis reactions due to its reactive ester group. These reactions may involve:

  • Condensation reactions with amines or alcohols to form amides or esters, respectively [].
  • Reduction of the ester group to form a diol [].
Note

Specific reaction conditions and detailed mechanisms for these reactions would require further investigation based on the intended application.


Physical And Chemical Properties Analysis

  • Melting Point: 28-29 °C []
  • Boiling Point: 180 °C/18mmHg (lit.) []
  • Solubility:
    • Water: Soluble (50 mg/mL) []
    • Organic solvents: Soluble in common organic solvents like ethanol, methanol, and acetone []
  • Density: 0.98 g/mL at 25 °C (lit.) []

While AMME doesn't have a well-defined biological role, research suggests it exhibits antifungal properties. A study demonstrated that AMME suppressed spore germination and inhibited the growth of the fungal plant pathogen Botrytis cinerea. The exact mechanism of this antifungal activity remains under investigation.

AMME is generally considered to have low to moderate toxicity []. However, it's crucial to handle it with appropriate precautions:

  • Skin and eye irritant: Avoid contact with skin and eyes. Wear gloves, safety glasses, and protective clothing when handling AMME [].
  • Mild respiratory irritant: Ensure proper ventilation when working with AMME to avoid inhalation [].
  • Potential flammability: Exercise caution near open flames or heat sources as AMME may be combustible [].

XLogP3

0.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

626-86-8

General Manufacturing Information

Hexanedioic acid, 1-ethyl ester: INACTIVE

Dates

Modify: 2023-08-15

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